2-Bromo(1,2-13C2)éthanol

Vue d'ensemble

Description

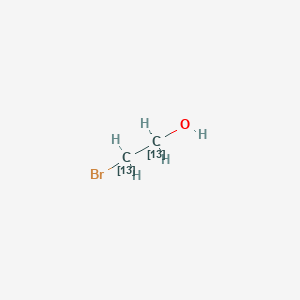

2-Bromo(1,2-13C2)ethanol is a chemical compound with the molecular formula C2H5BrO. It is a brominated ethanol derivative where the carbon atoms are labeled with the radioactive isotope 13C. This compound is used in various scientific experiments, particularly those requiring carbon labeling .

Applications De Recherche Scientifique

2-Bromo(1,2-13C2)ethanol is used in various scientific research applications, including:

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Bromo(1,2-13C2)ethanol is not well-understood. As a brominated derivative of ethanol, it may share some of ethanol’s interactions with its targets. Ethanol is known to interact with several types of proteins, including ion channels, enzymes, and transporters, altering their function and leading to various physiological effects . The presence of bromine and carbon-13 isotopes in 2-bromo(1,2-13c2)ethanol could modify these interactions .

Biochemical Pathways

Given its structural similarity to ethanol, it might be metabolized by the same enzymes that metabolize ethanol, such as alcohol dehydrogenase and aldehyde dehydrogenase . The products of this metabolism could then affect various biochemical pathways.

Pharmacokinetics

As a small, polar molecule, it is likely to be absorbed rapidly after ingestion or inhalation . Its distribution within the body, metabolism, and excretion would depend on its interactions with various proteins and enzymes .

Result of Action

Given its structural similarity to ethanol, it might have similar effects, such as causing sedation, impairing motor coordination, and inducing liver damage with chronic use . The presence of bromine and carbon-13 isotopes could modify these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo(1,2-13C2)ethanol. For example, the presence of other substances in the body, such as food or other drugs, could affect its absorption and metabolism . Additionally, individual factors, such as age, sex, genetic makeup, and overall health, could influence how an individual responds to 2-Bromo(1,2-13C2)ethanol .

Méthodes De Préparation

The synthesis of 2-Bromo(1,2-13C2)ethanol involves several stages. One common method starts with 2-benzyloxyacetic acid, which undergoes a series of reactions to introduce the bromine and 13C labels. The reaction conditions typically involve the use of brominating agents and specific catalysts to ensure the incorporation of the 13C isotope.

Analyse Des Réactions Chimiques

2-Bromo(1,2-13C2)ethanol undergoes various chemical reactions, including:

Substitution Reactions: It can be transformed into alkoxy or hydroxyl end-groups when reacted with silver cationic agents.

Elimination Reactions: The compound can undergo elimination to form unsaturated molecules.

Comparaison Avec Des Composés Similaires

2-Bromo(1,2-13C2)ethanol can be compared with other brominated ethanol derivatives and carbon-labeled compounds:

2-Bromoethanol: Similar in structure but lacks the 13C labeling, making it less useful for specific tracing studies.

Ethylene-13C2 bromohydrin: Another name for 2-Bromo(1,2-13C2)ethanol, highlighting its use in carbon labeling.

Acetyl bromide-13C2: A different brominated compound with 13C labeling, used in various synthetic applications.

These comparisons highlight the uniqueness of 2-Bromo(1,2-13C2)ethanol in its dual functionality of bromination and carbon labeling, making it a valuable tool in scientific research.

Activité Biologique

2-Bromo(1,2-13C2)ethanol is a labeled compound used extensively in biochemical research, particularly in studies related to ethanol metabolism. This compound serves as a tracer in metabolic pathways, allowing researchers to investigate the dynamics of ethanol processing in biological systems. The incorporation of stable isotopes like enables precise tracking of metabolic transformations and interactions within organisms.

- Molecular Formula : C₂H₅BrO

- CAS Number : 70753-79-6

- Molecular Weight : 137.02 g/mol

The biological activity of 2-Bromo(1,2-13C2)ethanol primarily involves its role in modulating neurotransmitter systems. Studies indicate that it interacts with several key molecular targets:

- GABA Receptors : Modulation of GABAergic activity, which can influence inhibitory neurotransmission.

- NMDA Receptors : Involvement in excitatory neurotransmission, impacting synaptic plasticity and memory.

- Serotonin Receptors : Potential effects on mood regulation and anxiety responses.

These interactions suggest that 2-Bromo(1,2-13C2)ethanol may play a role in neuropharmacological studies, particularly concerning the effects of alcohol on the central nervous system .

Metabolic Tracing

One of the primary applications of 2-Bromo(1,2-13C2)ethanol is in metabolic studies. It is utilized to trace ethanol metabolism pathways in various organisms. The stable isotope labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor metabolic fluxes .

Pharmacokinetics

In pharmacokinetic studies, 2-Bromo(1,2-13C2)ethanol assists in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of ethanol and its derivatives. This is crucial for developing therapeutic strategies and understanding the effects of alcohol consumption on health .

Case Studies and Research Findings

Several studies have highlighted the significance of 2-Bromo(1,2-13C2)ethanol in various research contexts:

Case Study 1: Ethanol Metabolism in Humans

A study involving human subjects administered with 2-Bromo(1,2-13C2)ethanol demonstrated its efficacy in tracing ethanol metabolism. The results indicated that the compound effectively labeled metabolic intermediates, providing insights into how ethanol is processed by the liver and other tissues .

Case Study 2: Neuropharmacological Effects

Research examining the neuropharmacological impacts of ethanol used 2-Bromo(1,2-13C2)ethanol to explore its effects on neurotransmitter systems. The findings suggested alterations in GABA and NMDA receptor activity following administration, correlating with behavioral changes observed in test subjects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-bromo(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493929 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-51-0 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethanol-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.